Cas no 73445-46-2 (1H-Imidazole,2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)-)

73445-46-2 structure
Nome del prodotto:1H-Imidazole,2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)-
1H-Imidazole,2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Imidazole,2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)-
- 2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
- 1H-Imidazole,4,5-bis(4-methoxyphenyl)-2-(2,4-difluorophenyl)
- 2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)imidazole
- 2-(2,4-Difluorphenyl)-4,5-bis(4-methoxyphenyl)imidazole
- 4,5-Bis(4-methoxyphenyl)-2-(2,4-difluorophenyl)-1H-imidazole
- Fenflumizole
- Fenflumizole [INN]
- Fenflumizole [INN-French]
- Fenflumizolum
- Fenflumizolum [INN-Latin]
- SCHEMBL286890
- 2-(2,4-Difluorophenyl)-4,5-bis(p-methoxyphenyl)imidazole
- FENFLUMIZOLE [WHO-DD]
- DTXSID70223668
- UNII-PD0931191Q
- 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(2,4-difluorophenyl)-
- CHEMBL447187
- PD0931191Q
- Fenflumizol
- Fenflumizol [INN]
- NS00122355
- Q27286483
- 73445-46-2
- BRN 4766971
-
- Inchi: InChI=1S/C23H18F2N2O2/c1-28-17-8-3-14(4-9-17)21-22(15-5-10-18(29-2)11-6-15)27-23(26-21)19-12-7-16(24)13-20(19)25/h3-13H,1-2H3,(H,26,27)
- Chiave InChI: ITFWPRPSIAYKMV-UHFFFAOYSA-N
- Sorrisi: COC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)OC
Proprietà calcolate
- Massa esatta: 392.13400
- Massa monoisotopica: 392.13363415g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 29
- Conta legami ruotabili: 5
- Complessità: 509
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Superficie polare topologica: 47.1Ų
- Carica superficiale: 0
- XLogP3: 5.2
Proprietà sperimentali
- Densità: 1.252
- Punto di ebollizione: 555.2°C at 760 mmHg
- Punto di infiammabilità: 289.6°C
- Indice di rifrazione: 1.591
- PSA: 47.14000
- LogP: 5.70610
1H-Imidazole,2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)- Letteratura correlata
-
Saranya Sundar,Ramesh Rengan Org. Biomol. Chem. 2019 17 1402
-
Kesatebrhan Haile Asressu,Chieh-Kai Chan,Cheng-Chung Wang RSC Adv. 2021 11 28061
-
Sneha Yadav,Ranjana Dixit,Shivani Sharma,Sriparna Dutta,Bhavya Arora,Pooja Rana,Bhawna Kaushik,Pooja Rana,Alok Adholeya,Manoj B. Gawande,Rakesh K. Sharma Mater. Chem. Front. 2021 5 7343
73445-46-2 (1H-Imidazole,2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)-) Prodotti correlati
- 1705860-43-0(1'-(1H-indole-3-carbonyl)-3H-spiro2-benzofuran-1,3'-piperidine-3-one)
- 65202-67-7(2H,3H,4H,5H,6H,7H,8H-1,2oxazolo5,4-cazepin-3-one)
- 831206-96-3(2-(3-formyl-1H-indol-1-yl)-N-(4-phenoxyphenyl)acetamide)
- 2172521-24-1(7-(tert-butoxy)carbonyl-2,2-dioxo-2lambda6-thia-7-azaspiro4.4nonane-9-carboxylic acid)
- 67856-00-2(3-(aminocarbonyl)-4-methyl-1H-Pyrrole-2-carboxylic acid)
- 2034305-90-1(2-oxo-6-(thiophene-3-carbonyl)-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile)
- 28694-40-8(1,6-Naphthyridine-5-carbonitrile)
- 899963-93-0(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 90597-20-9(Cyclopentenyl uracil)
- 2226300-10-1(3-[3-(Tetrahydropyran-2-yloxy)propoxy]propan-1-ol)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
